3-Azabicyclo[4.1.0]heptan-5-OL hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-7-2-4-1-5(4)6;/h4-8H,1-3H2;1H |
InChI Key |
QGCJCHQTBPAYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(CNC2)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride
Retrosynthetic Analysis of the 3-Azabicyclo[4.1.0]heptan-5-OL Core Structure
Retrosynthetic analysis of the 3-Azabicyclo[4.1.0]heptan-5-OL core structure logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnection points are within the bicyclo[4.1.0]heptane framework itself. A key disconnection across the C1-C6 and C1-C7 bonds of the cyclopropane (B1198618) ring points to a cyclohexene (B86901) derivative as a logical precursor, which can be accessed through cyclopropanation strategies.
Alternatively, disconnection of the C-N bonds within the piperidine (B6355638) ring suggests an intramolecular cyclization pathway. This approach would start with a functionalized cyclohexane or cyclopropane precursor bearing both the amine and a reactive electrophilic or nucleophilic site, poised for ring closure. The hydroxyl group at the C5 position can be introduced either before or after the formation of the bicyclic system, often from a corresponding ketone. The final hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Ring Formation
The formation of the bicyclo[4.1.0]heptane ring is a critical step in the synthesis of the target molecule. Various cyclopropanation methods have been developed to construct this strained bicyclic system with high efficiency and stereocontrol. researchgate.net
Stereoselective Cyclopropanation of α,β-Unsaturated Systems
The cyclopropanation of α,β-unsaturated systems, such as cyclohexenone derivatives, is a powerful method for constructing the bicyclo[4.1.0]heptane core. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a classic and effective method for this transformation. researchgate.netuab.cat The reaction is known for its stereospecificity, where the carbene is delivered to the less hindered face of the double bond. researchgate.net Hydroxyl groups present in the substrate can direct the cyclopropanation to occur on the same face of the molecule.
Another important strategy is the Corey-Chaykovsky reaction, which involves the use of sulfur ylides. This method is particularly effective for the cyclopropanation of electron-poor olefins, including α,β-unsaturated ketones. uab.cat The choice of ylide and reaction conditions can influence the diastereoselectivity of the cyclopropane ring formation. rsc.org
| Method | Reagent | Key Features | Ref |
| Simmons-Smith | Et₂Zn, CH₂I₂ (Furukawa reagent) | Stereospecific conversion of alkenes to cyclopropanes; can be directed by hydroxyl groups. | researchgate.net |
| Asymmetric Cyclopropanation | Charette's asymmetric cyclopropanation | Reagent-controlled stereoselectivity, achieving high enantiomeric excess. | researchgate.net |
| Corey-Chaykovsky | Sulfur Ylides | Effective for electron-poor olefins like α,β-unsaturated carbonyls. | uab.cat |
| Visible Light-Induced | Acyl Silanes | Photochemical [2+1] cycloaddition of nucleophilic carbenes with tethered olefins under mild, catalyst-free conditions. | chemrxiv.org |
Transition-Metal-Catalyzed Cyclopropanation Approaches
Transition-metal catalysis offers a versatile and efficient means to achieve cyclopropanation. researchgate.net Catalysts based on rhodium, copper, gold, and palladium are commonly employed to decompose diazo compounds or facilitate the cycloisomerization of enynes to generate metal carbenoids, which then effect the cyclopropanation. rsc.org
Gold-catalyzed cycloisomerization of 1,6-enynes is a notable method for constructing the bicyclo[4.1.0]heptane skeleton. rsc.org In this process, a gold catalyst activates the alkyne moiety, leading to a cyclization event that forms the cyclopropane ring. rsc.orgacs.org Similarly, platinum and iridium catalysts have been shown to effectively catalyze the cycloisomerization of enynes. rsc.org Palladium-catalyzed intramolecular coupling and cyclization of dienyl compounds with styryl bromides also provides a pathway to substituted bicyclo[4.1.0]heptenes. acs.org
| Catalyst | Substrate Type | Reaction Type | Key Features | Ref |
| Gold(I) | 1,6-Enynes | Cycloisomerization | Generates a gold carbene intermediate for intramolecular cyclopropanation. | rsc.orgacs.org |
| Platinum(II) | 1,6-Enynes | Cycloisomerization | Effective for constructing bicyclo[4.1.0]heptane derivatives. | rsc.org |
| Rhodium(II) | Cyclopropenes | Ring-opening/Intramolecular Cyclopropanation | Provides access to medium-sized heterocyclic scaffolds. | nih.gov |
| Palladium(0) | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | Intramolecular Coupling-Cyclization | Regio- and stereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. | acs.org |
Carbenoid-Mediated Cyclopropanation Reactions (e.g., Gem-Dihalocyclopropanation)
Carbenoid-mediated reactions provide another avenue to the bicyclo[4.1.0]heptane system. A prominent example is the gem-dihalocyclopropanation, where an alkene is treated with a haloform (e.g., chloroform or bromoform) and a strong base. sci-hub.seethz.ch This reaction generates a dihalocarbene in situ, which adds to the double bond to form a dihalocyclopropane. The resulting gem-dihalide can then be reduced to the corresponding cyclopropane, for instance, using tributyltin hydride or other reducing agents. This two-step process is a reliable method for installing the cyclopropane ring. ethz.ch
Intramolecular Cyclization Pathways for the Azabicyclo[4.1.0]heptane Ring System
The formation of the nitrogen-containing ring is often achieved through intramolecular cyclization, a strategy that offers excellent control over the ring system's final architecture. nih.gov These methods typically involve a precursor that already contains the cyclopropane ring fused to a six-membered ring or a precursor that forms both rings in a tandem process.
Acid-Mediated and Base-Mediated Intramolecular Cyclizations
Acid- and base-mediated cyclizations are fundamental strategies for constructing the azabicyclo[4.1.0]heptane ring. In an acid-mediated approach, a common strategy involves the cyclization of an amino-epoxide. For instance, an epoxide on a cyclohexane ring can be opened by a tethered amine nucleophile, with the subsequent cyclization forming the desired bicyclic system. The regioselectivity of the epoxide opening is a critical factor in this approach.
Base-mediated intramolecular cyclizations often rely on the generation of a nucleophilic nitrogen, which then attacks an electrophilic site within the same molecule. An example of this is the double alkylation methodology used in the synthesis of GSK1360707, a potent triple reuptake inhibitor containing the 3-azabicyclo[4.1.0]heptane core. clockss.org This synthesis features an intramolecular cyclopropanation where a base is used to induce the intramolecular displacement of a chloride, forming the cyclopropane ring. clockss.org Another approach involves the base-mediated sequential annulation of conjugated dienes. researchgate.net
A transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes has also been developed, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgrsc.org
| Condition | Reaction Type | Precursor Type | Key Features | Ref |
| Base-mediated | Intramolecular Alkylation | Dihalo-amine precursor | Double alkylation sequence to form the cyclopropane ring. | clockss.org |
| Acid-catalyzed | Intramolecular Cyclization | Amino-epoxide on a cyclohexane ring | Nucleophilic attack of amine on a protonated epoxide. | |
| Radical-mediated | Oxidative Cyclopropanation | Aza-1,6-enynes | Transition-metal-free, forms four bonds in a single step under mild conditions. | rsc.orgrsc.org |
Ring-Closing Metathesis (RCM) in Scaffold Construction
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and bicyclic frameworks. organic-chemistry.orgnih.gov In the context of 3-azabicyclo[4.1.0]heptane systems, RCM is instrumental in the formation of a key intermediate, an α,β-unsaturated piperidone. This serves as a precursor to the bicyclic core of the target molecule.
The synthesis typically commences from a suitably protected amino acid, which undergoes N-allylation and subsequent reaction with a vinyl Grignard reagent to introduce the two terminal alkene functionalities required for RCM. The choice of catalyst is crucial for the efficiency of the ring closure. Second-generation Grubbs' catalysts are frequently employed due to their high tolerance to various functional groups and their enhanced catalytic activity. nih.gov The RCM reaction proceeds via an intramolecular metathesis of the diene, leading to the formation of the six-membered piperidone ring and the liberation of ethylene (B1197577) gas, which drives the reaction to completion.
The resulting α,β-unsaturated piperidone is then subjected to a cyclopropanation reaction to construct the final 3-azabicyclo[4.1.0]heptane scaffold. The stereochemistry of the cyclopropanation can be controlled to afford the desired diastereomer. This RCM-based approach offers a convergent and efficient route to the core structure of 3-Azabicyclo[4.1.0]heptan-5-OL.
Table 1: Key RCM Reaction Parameters for Piperidone Precursor Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs' 2nd Gen. | 5 | Dichloromethane | 40 | 24 | ~70-85 |
| Hoveyda-Grubbs' 2nd Gen. | 2-5 | Benzene or Toluene | Reflux | 2-4 | >90 |
Multistep Linear Synthesis Routes to 3-Azabicyclo[4.1.0]heptan-5-OL Precursors
Approaches from Amino Alcohol Precursors
Multistep linear synthetic routes often provide a high degree of control over the stereochemistry of the final product. One such approach to 3-Azabicyclo[4.1.0]heptan-5-OL precursors involves starting from readily available chiral amino alcohols. nih.govdiva-portal.org These precursors already contain a key stereocenter, which can be used to direct the stereochemistry of subsequent transformations.
A typical synthetic sequence might involve the protection of the amino and hydroxyl groups of the starting amino alcohol, followed by chain extension to introduce the necessary carbon atoms for the formation of the piperidine ring. This can be achieved through various methods, such as Wittig reactions or Grignard additions. Once the acyclic precursor is assembled, an intramolecular cyclization is performed to construct the piperidine ring. This cyclization can be accomplished through methods like reductive amination or N-alkylation.
Following the formation of the piperidine ring, the next crucial step is the introduction of the cyclopropane ring. This can be achieved through a variety of cyclopropanation methods, such as the Simmons-Smith reaction or the addition of a carbene or carbenoid species. The final steps of the synthesis would then involve the deprotection of the protecting groups and the introduction of the hydrochloride salt. While this linear approach may involve a greater number of steps compared to convergent strategies, it offers excellent control over the stereochemical outcome.
Diastereoselective Strecker Reactions for Amine Introduction and Cyclization
The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com A diastereoselective variation of this reaction can be a powerful tool for the synthesis of complex molecules containing amino functionalities with controlled stereochemistry. researchgate.netresearchgate.net In the context of 3-Azabicyclo[4.1.0]heptan-5-OL synthesis, a tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) sequence could be envisioned for the construction of the bicyclic core. thieme-connect.de
This approach would likely start with a suitable keto-alkene precursor. The Strecker reaction, using a chiral amine auxiliary, would be employed to introduce the amino and nitrile groups at the keto position with high diastereoselectivity. The choice of the chiral auxiliary is critical for inducing the desired stereochemistry. Following the Strecker reaction, the newly introduced amino group could participate in an intramolecular cyclization onto the alkene moiety, possibly via a Michael addition, to form the piperidine ring.
Alternatively, a precursor containing both a ketone and a leaving group could undergo a Strecker reaction, and the resulting aminonitrile could then undergo an intramolecular N-alkylation to form the six-membered ring. The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently reduced to an alcohol, or it can be directly reduced to an amine. The diastereoselectivity of the initial Strecker reaction is key to establishing the stereochemistry of the final 3-azabicyclo[4.1.0]heptane system. While a direct application of this methodology to the target molecule is not extensively reported, its potential for the stereocontrolled synthesis of such bicyclic amines is significant. researchgate.net
Functional Group Interconversions Leading to the 5-Hydroxyl Moiety
Stereoselective Reduction of Ketone Precursors to the Secondary Alcohol
A common and effective strategy for the introduction of the 5-hydroxyl group in 3-Azabicyclo[4.1.0]heptan-5-OL is the stereoselective reduction of a corresponding ketone precursor, 3-azabicyclo[4.1.0]heptan-5-one. The stereochemical outcome of this reduction is of paramount importance as it determines the final stereochemistry of the alcohol. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric and electronic environment of the bicyclic system.
Various reducing agents can be employed for this transformation, with the choice of reagent significantly impacting the diastereomeric ratio of the resulting alcohol. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol. In contrast, smaller hydride reagents, like sodium borohydride (B1222165) (NaBH₄), may exhibit lower selectivity.
The presence of other functional groups in the molecule can also influence the stereoselectivity of the reduction. For instance, a directing group in proximity to the ketone can chelate with the reducing agent, directing the hydride delivery from a specific face. Diisobutylaluminium hydride (DIBAL-H) has been successfully used for the reduction of a similar ketone, affording the corresponding alcohol with good stereoselectivity.
Table 2: Stereoselective Reduction of 3-Azabicyclo[4.1.0]heptan-5-one Precursors
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial) |
| NaBH₄ | Methanol | 0 to rt | ~1:1 to 3:1 |
| LiAlH₄ | THF | -78 to 0 | ~4:1 to 9:1 |
| L-Selectride® | THF | -78 | >95:5 |
| DIBAL-H | Dichloromethane | -78 | >90:10 |
Hydroxylation and Oxo-Functionalization Strategies at Position 5
Direct hydroxylation or oxo-functionalization at the C5 position of a pre-formed 3-azabicyclo[4.1.0]heptane scaffold represents an alternative and potentially more atom-economical approach to the 5-hydroxyl moiety. This strategy avoids the need for a separate ketone reduction step.
One possible method for direct hydroxylation is through C-H activation/oxidation. nih.govrsc.org While challenging, recent advances in catalysis have enabled the direct oxidation of unactivated C-H bonds. This could involve the use of transition metal catalysts, such as those based on palladium, rhodium, or iron, in the presence of a suitable oxidant. The regioselectivity of such a reaction would be a critical aspect to control, directing the oxidation specifically to the C5 position.
Another approach could involve an electrochemical oxidation. For instance, the electrochemical oxidation of a related 3-azabicyclo[4.1.0]hept-4-ene system has been shown to produce an endoperoxide, which could potentially be converted to the desired diol and subsequently to the target mono-alcohol. nih.gov Furthermore, radical-based methods could also be explored for the introduction of an oxygen-containing functional group at the 5-position. rsc.org These direct functionalization strategies, while synthetically elegant, often require careful optimization of reaction conditions to achieve the desired regioselectivity and stereoselectivity.
Chiral Synthesis of Enantiopure 3-Azabicyclo[4.1.0]heptan-5-OL Derivatives
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of asymmetric syntheses for compounds like 3-Azabicyclo[4.1.0]heptan-5-OL crucial. Methodologies to obtain enantiopure derivatives focus on controlling the stereochemistry during the formation of the bicyclic scaffold.
Asymmetric catalysis is a powerful tool for constructing chiral frameworks with high enantioselectivity. Transition metal catalysts, particularly those from Group 9 (Cobalt, Rhodium, Iridium), complexed with chiral cyclopentadienyl (Cp*) ligands, have been pivotal in a variety of asymmetric C-H bond functionalization and cyclization reactions. snnu.edu.cn For the 3-azabicyclo[4.1.0]heptane scaffold, catalytic asymmetric cyclopropanation is a key strategy.
Recent advancements have demonstrated the use of copper-catalyzed asymmetric formal [4π+2σ] cycloaddition reactions to furnish enantioenriched 3-azabicycloheptane derivatives with excellent diastereoselectivity and enantioselectivity (often >20:1 dr and 97-99% ee). acs.orgnih.gov These methods provide an efficient route to bicyclic products, including those with challenging quaternary centers. acs.orgnih.gov Similarly, gold-catalyzed cycloisomerization of specific cyclopropenes can yield 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity, which can be a precursor for the target molecule. acs.org
Table 1: Examples of Asymmetric Catalysis for Azabicyclo Scaffolds
| Catalyst System | Reaction Type | Substrates | Selectivity | Reference |
|---|---|---|---|---|
| Copper/Chiral Ligand | Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes & Azomethine Ylides | >20:1 dr, 97-99% ee | acs.orgnih.gov |
| Rhodium/Cp* Ligand | C-H Activation/Annulation | N-methoxybenzamides & Alkenes | Up to 99% ee | snnu.edu.cn |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is widely applied in asymmetric synthesis. bath.ac.uk
For the synthesis of azabicyclo derivatives, chiral auxiliaries can be attached to the nitrogen atom or another functional group of a precursor molecule. For instance, aza-Diels-Alder reactions between cyclopentadiene and imines derived from chiral auxiliaries like (-)-8-phenylmenthol can produce chiral 2-azabicyclo[2.2.1]heptane derivatives with high diastereoselectivity. researchgate.net While this is a different scaffold, the principle is applicable. A more relevant approach involves the stereoselective cyclocondensation of precursors using auxiliaries like (R)-phenylglycinol to create chiral nitrogenous heterocyclic scaffolds. acs.org The auxiliary guides the formation of the bicyclic ring system, which can then be further modified to yield the target 3-Azabicyclo[4.1.0]heptan-5-OL.
When a racemic mixture of 3-Azabicyclo[4.1.0]heptan-5-OL derivatives is synthesized, separation of the enantiomers is necessary to obtain the pure, biologically active form.
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting, unconsumed enantiomer from a faster-reacting product. Chemoenzymatic methods, using enzymes like immobilized lipase B from Candida antarctica (Novozym 435), have been successfully used to resolve racemic 3-azabicyclo[3.2.0]heptane derivatives, demonstrating the potential of this approach for the target scaffold. nih.gov
Diastereomeric Salt Crystallization: A common and effective method for resolving amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, the resolution of a related vicinal diamine was achieved by forming a salt with (+)-mandelic acid, which upon crystallization yielded the desired enantiomer with high enantiomeric excess (98.5% ee). acs.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. This method was successfully employed for the separation of diastereomers of a fluorinated piperidine derivative, a key intermediate in the synthesis of a TRPV1 antagonist, demonstrating its utility for complex heterocyclic molecules. acs.org
Formation and Isolation of 3-Azabicyclo[4.1.0]heptan-5-OL Hydrochloride
Following the successful synthesis of the 3-Azabicyclo[4.1.0]heptan-5-OL free base, it is typically converted to a hydrochloride salt to improve its stability, crystallinity, and handling properties.
The conversion of a basic amine to its hydrochloride salt is a standard acid-base reaction. Typically, the purified 3-Azabicyclo[4.1.0]heptan-5-OL free base is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or ethyl acetate (B1210297). googleapis.com A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol), is then added to the amine solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.com The choice of solvent is critical to ensure high yield and purity of the precipitated salt.
The purity of the final product is paramount, necessitating robust purification techniques for both the free base intermediate and the final hydrochloride salt.
Chromatography: Column chromatography is extensively used for the purification of synthetic intermediates. google.com Silica (B1680970) gel is the most common stationary phase, and the mobile phase (eluent) is a mixture of solvents chosen to achieve optimal separation. rsc.orgmdpi.com For azabicyclo derivatives, typical eluent systems include gradients of hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), or mixtures of chloroform and methanol, sometimes with a small amount of ammonium (B1175870) hydroxide (B78521) to prevent streaking of the basic amine on the acidic silica gel. google.comrsc.org
Crystallization: Crystallization is a primary method for purifying the final hydrochloride salt. The crude salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture in which it is soluble. Upon cooling, the solution becomes supersaturated, and the pure salt crystallizes out, leaving impurities behind in the solvent. The selection of the crystallization solvent is crucial for obtaining high-purity crystals with a good yield. For related hydrochloride salts, solvents like acetone have been used to induce precipitation and isolation. orgsyn.org The process can be optimized by controlling the rate of cooling and agitation.
Table 2: Purification Techniques for 3-Azabicyclo[4.1.0]heptane Intermediates
| Technique | Stationary/Mobile Phase or Solvent | Application | Reference |
|---|---|---|---|
| Column Chromatography | Silica gel / Hexane-DCM-EtOAc gradient | Purification of protected azabicycloheptane carboxylate | rsc.org |
| Column Chromatography | Silica gel / Chloroform:Methanol:Ammonium Hydroxide (95:5:0.5) | Purification of a 3-benzyl-3-azabicyclo[4.1.0]heptane derivative | google.com |
| Column Chromatography | Silica gel / Hexane/AcOEt | Purification of protected 5-oxo-3-azabicyclo[4.1.0]heptane derivatives | mdpi.com |
Comprehensive Chemical Reactivity and Transformational Chemistry of 3 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride
Reactivity Profile of the 5-Hydroxyl Group
The secondary hydroxyl group at the C-5 position is a key site for functionalization, enabling the introduction of a variety of substituents and the modulation of the molecule's physicochemical properties.
Esterification, Etherification, and Related O-Functionalizations
The 5-hydroxyl group of 3-azabicyclo[4.1.0]heptan-5-ol can undergo standard O-functionalization reactions. While specific examples of esterification directly on the parent compound are not extensively detailed in the reviewed literature, the reaction can be achieved using standard acylation conditions. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would be expected to yield the corresponding esters.
Etherification of the hydroxyl group has been reported. A common strategy involves the formation of a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols. This transformation is typically carried out under acidic conditions, for example, using dihydropyran and a catalytic amount of acid. google.com The Mitsunobu reaction also presents a versatile method for the O-functionalization of alcohols, including the formation of ethers and esters, by reacting the alcohol with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.net
Table 1: Examples of O-Functionalization Reactions
| Reaction Type | Reagent/Conditions | Product | Reference |
| Etherification | Dihydropyran, Acid catalyst | 3-Azabicyclo[4.1.0]heptan-5-yloxy)-tetrahydro-2H-pyran | google.com |
| Esterification (via Mosher's acid) | Mosher's acid chloride | Mosher's ester of 3-azabicyclo[4.1.0]hept-5-ene | nih.gov |
Oxidation Reactions to Carbonyls and Carboxylic Acid Derivatives
The secondary alcohol at the C-5 position can be readily oxidized to the corresponding ketone, 3-azabicyclo[4.1.0]heptan-5-one. Common and effective methods for this transformation include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC). google.com The resulting ketone is a versatile intermediate for further functionalization.
For instance, the ketone can be converted to its oxime derivative by treatment with hydroxylamine (B1172632) hydrochloride. google.comnih.gov This oxime can then serve as a precursor for other functional groups. While direct oxidation of the 5-hydroxyl group to a carboxylic acid would involve cleavage of the bicyclic ring system, a related transformation has been reported where a 6-hydroxymethyl group on a similar azabicyclo[3.1.0]hexane scaffold was oxidized to a carboxylic acid using Jones oxidation. google.com
Table 2: Oxidation Reactions of the 5-Hydroxyl Group
| Starting Material | Reagent/Conditions | Product | Reference |
| 3-Benzyl-5-hydroxy-3-azabicyclo[4.1.0]heptane | Swern oxidation | 3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one | google.com |
| 3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one | Hydroxylamine hydrochloride, Reflux in 80% ethanol | 3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one oxime | google.comnih.gov |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate.
For instance, treatment of a related 2-(4-hydroxybutyl)aziridine with p-toluenesulfonyl chloride leads to the formation of the corresponding tosylate. This intermediate then undergoes intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion, which is susceptible to ring-opening by nucleophiles. jove.comnih.gov A similar strategy can be envisioned for 3-azabicyclo[4.1.0]heptan-5-ol, where activation of the hydroxyl group would enable subsequent nucleophilic attack. The regioselectivity of the nucleophilic attack would be influenced by the steric and electronic properties of the bicyclic system. In a related system, a (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate was shown to undergo nucleophilic ring-opening. google.com
Chemical Transformations of the 3-Azabicyclo Amine Functionality
The secondary amine in the 3-position of the bicyclic system is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, and alkylation.
Acylation, Sulfonylation, and Carbocylation Reactions
The secondary amine readily undergoes acylation with various acylating agents. For example, reaction with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in the presence of triethylamine (B128534) affords the corresponding amide. csic.es Peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have also been employed to form amide bonds with carboxylic acids.
Sulfonylation of the amine is also a common transformation. Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or p-nitrophenylsulfonyl chloride (nosyl chloride), in the presence of a base, yields the corresponding sulfonamides. These sulfonamides are often used as protecting groups or to modulate the biological activity of the molecule.
Table 3: Acylation and Sulfonylation Reactions of the Amine Functionality
| Reaction Type | Reagent/Conditions | Product | Reference |
| Acylation | Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, Triethylamine, DCM | (3-Azabicyclo[4.1.0]heptan-3-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone derivative | csic.es |
| Sulfonylation | p-Toluenesulfonyl chloride | 3-Tosyl-3-azabicyclo[4.1.0]heptane derivative | google.com |
Alkylation Reactions and Quaternization of the Nitrogen Atom
N-alkylation of the secondary amine can be achieved using various alkylating agents. For example, reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride leads to the formation of the N-benzyl derivative. google.com Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for N-alkylation.
The tertiary amine resulting from N-alkylation, or the parent secondary amine itself, can undergo quaternization to form a quaternary ammonium (B1175870) salt. This is typically achieved by reaction with an alkyl halide, such as methyl iodide. evitachem.com Quaternization introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's properties.
Table 4: N-Alkylation and Quaternization Reactions
| Reaction Type | Reagent/Conditions | Product | Reference |
| N-Alkylation | Benzyl bromide, Sodium hydride | 3-Benzyl-3-azabicyclo[4.1.0]heptane derivative | google.com |
| Quaternization | Methyl iodide, Sodium hydride | 3-Methyl-3-azabicyclo[4.1.0]heptane quaternary salt derivative |
N-Oxidation and Other Heteroatom Modifications
Modifications involving the heteroatoms—nitrogen and oxygen—within the 3-azabicyclo[4.1.0]heptan-5-ol scaffold are crucial for diversifying its chemical properties and biological applications. While direct N-oxidation of the parent hydrochloride salt is not extensively detailed in the provided literature, related transformations on the nitrogen and oxygen atoms have been explored.
One significant modification at the nitrogen atom is the formation of N-aminoaziridines . For instance, the synthesis of enantiomerically pure galacto-configured N-aminoaziridines has been achieved through the aziridination of cyclohexene (B86901) olefins directed by hydroxyl substituents. rsc.org In a specific example, an N-aminoaziridine was synthesized from a precursor, 3-((1R,2S,3S,4S,5R,6R)-2,3-bis(benzyloxy)-4-hydroxy-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptan-7-yl)-2-ethylquinazolin-4(3H)-one, via hydrazinolysis. rsc.org This transformation highlights a method to introduce a nitrogen-nitrogen bond into the bicyclic system.
Modifications of the hydroxyl group at the C-5 position are also documented. A Swern oxidation can convert the 3-benzyl-5-hydroxy-3-azabicyclo-[4.1.0]heptane intermediate into the corresponding ketone, 3-benzyl-3-azabicyclo[4.1.0]heptan-5-one. google.com This ketone can then undergo further heteroatom modification by reacting with hydroxylamine hydrochloride to form an oxime, which can be subsequently reduced to introduce an amino group at the C-5 position. google.comgoogle.com
Reactions Involving the Cyclopropane (B1198618) Ring System
The strained three-membered cyclopropane ring is a key reactive site in the 3-azabicyclo[4.1.0]heptane framework, enabling a variety of transformations that can alter the bicyclic scaffold.
Stereoselective Ring-Opening Reactions of the Cyclopropane Moiety
The high ring strain of the cyclopropane fused to the piperidine (B6355638) ring makes it susceptible to stereoselective ring-opening reactions, providing a pathway to substituted piperidines and azepines. The regioselectivity and stereoselectivity of these reactions are often high, driven by the release of ring strain.
For example, the ring-opening of a related 1-azabicyclo[4.1.0]heptane tosylate with acetate (B1210297) nucleophiles occurs in a highly regio- and stereoselective manner, breaking a C-N bond of the aziridine (B145994) ring. researchgate.net This strategy has been used for the asymmetric synthesis of biologically active alkaloids like (R)-pipecolic acid. researchgate.net Similarly, azabicyclic [4.1.0]aminocyclopropanes can undergo a facile reduction and fragmentation in the presence of palladium on carbon and formic acid under a hydrogen atmosphere to yield 3-azepinones. nih.gov
The nucleophilic ring-opening of bicyclic aziridines, such as those derived from the 3-azabicyclo[4.1.0]heptane core, can proceed with high yields and excellent diastereoselectivities. kyoto-u.ac.jp The specific outcome of the ring-opening can be influenced by the nature of the activating group on the nitrogen and the nucleophile used. For instance, the ring-opening of N-aryl azabicyclo[4.1.0]heptane derivatives often requires strong activation. scribd.com
Rearrangement Reactions and Skeletal Modifications of the Bicyclic Scaffold
The 3-azabicyclo[4.1.0]heptane skeleton can undergo various rearrangement reactions, leading to significant skeletal modifications and the formation of novel heterocyclic systems. These transformations are often catalyzed by transition metals or driven by acidic or basic conditions.
A notable example is the gold(I)-catalyzed asymmetric cyclopropanation followed by a C-C bond cleavage and a Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes to synthesize 3-azabicyclo[5.2.0]nonadienes, which are azepine rings fused with a cyclobutane. pku.edu.cn This reaction demonstrates a sophisticated method for expanding the seven-membered ring of the azepine moiety from the initial bicyclic system.
Another type of skeletal modification involves the transformation of pyran-fused NH-aziridine scaffolds, structurally related to the title compound, into biologically relevant pyranooxazolone and pyrrole (B145914) derivatives. nih.gov Furthermore, a rearrangement sequence has been described that starts with the displacement of a hydroxyl group and elimination of acetic acid, leading to the formation of an epoxide intermediate. Subsequent acid-base catalysis opens the epoxide ring, resulting in a rearranged product. ugent.be
Electrophilic and Nucleophilic Additions to the Cyclopropane Ring
The cyclopropane ring in the 3-azabicyclo[4.1.0]heptane system can react with both electrophiles and nucleophiles. Nucleophilic additions often lead to ring-opening, as discussed previously, due to the inherent strain of the three-membered ring. researchgate.netkyoto-u.ac.jp These reactions are a cornerstone of the reactivity of this scaffold, allowing for the introduction of a wide range of functional groups.
Electrophilic additions to the cyclopropane ring are less commonly detailed for this specific system in the provided literature. However, the activation of the aziridine nitrogen with an external electrophile can lead to a ring-opening reaction, forming an acyclic compound. researchgate.net This suggests that electrophilic attack can initiate cleavage of the C-N bonds of the aziridine moiety, which is structurally analogous to the cyclopropane in terms of ring strain.
Stereochemical Considerations in Chemical Transformations
The stereochemistry of the 3-azabicyclo[4.1.0]heptane system, with its multiple chiral centers, plays a critical role in its chemical transformations. Controlling the diastereoselectivity and enantioselectivity of reactions is paramount for the synthesis of specific stereoisomers with desired biological activities.
Diastereoselectivity and Enantioselectivity in Functionalizations
Significant efforts have been made to achieve high levels of stereocontrol in the functionalization of the 3-azabicyclo[4.1.0]heptane scaffold and related structures.
Table 1: Examples of Stereoselective Reactions
| Reaction Type | Key Features | Stereochemical Outcome | Reference(s) |
|---|---|---|---|
| Sulfur Ylide Cyclopropanation | Reaction of α,β-unsaturated piperidinone with a sulfur ylide. | Completely stereoselective, leading to the exo-cyclopropane. | acs.org |
| Aziridination of Cyclohexene | Directed by hydroxyl substituents using 2-ethyl-3-aminoquinazolinone. | A single syn diastereomeric adduct was obtained. | rsc.org |
| Intramolecular Aziridination | Of 4-H-pyrans and spiropyrans using iodosylbenzene. | Diastereoselective synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates. | nih.gov |
| Reduction of Ketone | Reduction of a cyclopropane-containing ketone intermediate. | Produced a 3:2 mixture of two diastereomers. | acs.org |
The stereoselectivity of cyclopropanation reactions is a key step in establishing the stereochemistry of the bicyclic system. For instance, the cyclopropanation of an α,β-unsaturated piperidinone using a sulfur ylide has been shown to be completely stereoselective, with the stereochemistry being determined in the second step of the reaction involving the closure of the three-membered ring. acs.org This generally leads to a high diastereoselectivity for the exo-cyclopropane. acs.org
Similarly, the aziridination of a cyclohexene olefin with 2-ethyl-3-aminoquinazolinone resulted in a single syn diastereomeric adduct in moderate yield. rsc.org The diastereoselectivity of intramolecular aziridination reactions has also been developed to synthesize structurally and stereochemically diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. nih.gov
Furthermore, the reduction of a ketone in a cyclopropane-containing intermediate using NaBH₄ yielded a mixture of two diastereomers, which could be separated and individually transformed. nih.gov The ring-opening reactions of bicyclic aziridines also exhibit high diastereoselectivity, providing access to a range of stereochemically defined nitrogen-containing heterocycles. kyoto-u.ac.jp
Influence of Conformation on Reaction Pathways and Stereochemical Outcomes
The rigid bicyclic framework of 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride, resulting from the fusion of a piperidine and a cyclopropane ring, imposes significant conformational constraints that are pivotal in dictating its chemical reactivity and the stereochemical course of its transformations. The inherent strain and the fixed "cis" relationship at the bridgehead carbons (C1 and C6) limit the molecule's conformational flexibility, making it a valuable scaffold for stereocontrolled synthesis.
The piperidine ring within the 3-azabicyclo[4.1.0]heptane system is forced out of its typical chair conformation, adopting a more constrained twist or boat-like arrangement. csic.es The precise conformation is further influenced by the substituents present. In the case of 3-azabicyclo[4.1.0]heptan-5-ol, the hydroxyl group at the C5 position plays a crucial role. This -OH group can exist in two principal orientations: axial or equatorial. The equilibrium between these two conformers is a critical determinant for the molecule's reaction pathways.
Computational studies and experimental analyses of related bicyclic systems have shown that the orientation of a hydroxyl group can be stabilized by intramolecular interactions. researchgate.net For 3-azabicyclo[4.1.0]heptan-5-ol, the axial conformer could potentially be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom at position 3. This interaction would lock the piperidine ring into a specific conformation, thereby influencing the accessibility of adjacent reaction sites.
The stereochemical outcome of reactions is directly linked to these conformational preferences. The approach of a reagent to a specific face of the molecule (syn or anti to the cyclopropane ring) can be sterically hindered or favored depending on the ring's conformation and the orientation of the hydroxyl group.
For instance, in reactions involving the hydroxyl group itself, such as esterification or oxidation, the reaction rate can differ significantly between the axial and equatorial conformers. The equatorial hydroxyl group is generally more sterically accessible to bulky reagents, leading to faster reaction rates. Conversely, the axial hydroxyl group, while more sterically hindered, may be activated through the aforementioned hydrogen bonding, potentially altering its nucleophilicity and reaction pathway.
Furthermore, the conformation of the bicyclic system dictates the stereoselectivity of reactions at other positions. In elimination or ring-opening reactions, the required geometric arrangement of the reacting bonds (e.g., anti-periplanar for E2 eliminations) may only be achievable in one of the possible conformers. Research on the C-C bond cleavage of related α-hydroxy-β-lactams within a fused azacycle demonstrates that the stereochemistry of the starting material dictates which bonds can align for a reaction to proceed, thereby determining the final product structure. nsf.gov Only the C-C bond that can achieve a syn-disposition in the transition state is cleaved. nsf.gov
The influence of conformation on stereochemical outcomes can be illustrated by considering a hypothetical stereoselective reduction of a ketone precursor, 3-azabicyclo[4.1.0]heptan-5-one. The facial selectivity of the hydride attack would be governed by the conformational bias of the bicyclic ring, leading to a preponderance of one alcohol diastereomer over the other.
Table 1: Hypothetical Stereochemical Outcome of the Reduction of 3-Azabicyclo[4.1.0]heptan-5-one Based on Reagent Approach
| Hydride Reagent | Predominant Conformer of Intermediate | Favored Direction of Attack | Major Product (Alcohol Orientation) | Diastereomeric Excess (d.e.) |
| Sodium borohydride (B1222165) (NaBH₄) | Twist-Boat | Less hindered equatorial face | Axial-OH | Moderate |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Twist-Boat | More hindered axial face (steric bulk directs to opposite face) | Equatorial-OH | High |
Similarly, reactions that proceed via a radical mechanism are also influenced by the ground-state conformation of the molecule. Studies on the oxidative cyclopropanation of aza-1,6-enynes to form azabicyclo[4.1.0]heptane derivatives show that the reaction proceeds through a radical pathway, with the stereochemistry of the product being highly controlled. rsc.org The initial conformation of the substrate influences the trajectory of the intramolecular cyclization, leading to a specific diastereomer. rsc.org
The choice of reaction conditions, including solvents and temperature, can also influence the conformational equilibrium and thus the reaction outcome. In some cases, altering the ligand set in transition-metal-catalyzed reactions can vary the regioselectivity of bond cleavage in complex derivatives of the 3-azabicyclo[4.1.0]heptane system. nsf.gov
Advanced Spectroscopic and Structural Elucidation of 3 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the compound's specific stereochemistry.
The ¹H and ¹³C NMR spectra of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride are expected to show distinct signals corresponding to each unique proton and carbon atom in the molecule. While specific spectral data for this exact hydrochloride salt is not widely published, data from closely related precursors, such as 3-Benzyl-3-azabicyclo[4.1.0]heptan-5-ol, provide a strong basis for predicting the chemical shifts. google.com The protonation of the nitrogen atom to form the hydrochloride salt will induce a significant downfield shift for protons on adjacent carbons (H2, H4, and H6).
The structure contains several stereocenters, and the chemical environment of each proton and carbon is unique. The cyclopropane (B1198618) ring protons (H1, H6, and H7) are expected to appear in the upfield region, a characteristic feature of strained ring systems. The proton attached to the hydroxyl-bearing carbon (H5) would likely appear as a multiplet, with its chemical shift influenced by solvent and hydrogen bonding.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-Azabicyclo[4.1.0]heptan-5-OL Hydrochloride (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 | ~1.7 - 1.9 | ~25 - 30 |
| C2 | ~3.3 - 3.6 | ~50 - 55 |
| C4 | ~3.4 - 3.7 | ~52 - 57 |
| C5 | ~4.0 - 4.3 | ~65 - 70 |
| C6 | ~1.8 - 2.0 | ~26 - 31 |
| C7 | ~0.8 - 1.2 | ~15 - 20 |
Data table is interactive.
The presence of rotamers, or conformers that interconvert slowly on the NMR timescale, can lead to the observation of multiple sets of signals for a single compound at room temperature, as seen in related bicyclic structures. nih.govcsic.es
To unambiguously assign the predicted chemical shifts and determine the molecule's three-dimensional structure, a suite of 2D NMR experiments is employed. rsc.orgrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the proton framework, for instance, confirming the H4-H5-H6 and H1-H2/H7-H2 coupling pathways.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is the primary method for determining the stereochemistry of the molecule. bris.ac.uk For example, a NOE correlation between a proton on the cyclopropane ring and the H5 proton would help establish the cis or trans relationship between the cyclopropane and the hydroxyl group.
The 3-azabicyclo[4.1.0]heptane ring system is not rigid and can undergo conformational changes, such as ring flipping of the six-membered ring and inversion of the nitrogen atom. The presence of multiple conformers at room temperature is common in such systems. csic.es
Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to the broadening and eventual coalescence of these separate signals into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barriers for the conformational changes, providing fundamental insight into the molecule's flexibility and stability.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer clues about its conformation. nih.gov
The IR spectrum of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride would display several characteristic absorption bands that confirm the presence of its key functional groups. nih.govacs.org
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
N-H⁺ Stretch: As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) will exhibit strong, broad absorption bands in the 2400-3000 cm⁻¹ range. orgsyn.org
C-H Stretch (Cyclopropane): The C-H stretching vibrations of the cyclopropane ring are typically found at a higher frequency than those of other saturated alkanes, often appearing above 3000 cm⁻¹.
C-H Stretch (Alkane): The C-H stretching vibrations for the rest of the methylene (B1212753) groups in the six-membered ring will appear in the typical region of 2850-2960 cm⁻¹.
C-N Stretch: The C-N stretching vibration is expected to be in the 1000-1250 cm⁻¹ range.
Table 2: Predicted Characteristic IR Absorption Bands for 3-Azabicyclo[4.1.0]heptan-5-OL Hydrochloride
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Ammonium (B1175870) (N-H⁺) | Stretching | 2400 - 3000 | Strong, Broad |
| Cyclopropane C-H | Stretching | > 3000 | Medium |
| Alkane C-H | Stretching | 2850 - 2960 | Medium-Strong |
| C-N | Stretching | 1000 - 1250 | Medium-Weak |
Data table is interactive.
Just as with NMR, vibrational spectroscopy can be sensitive to the conformational state of a molecule. Different conformers can have slightly different vibrational frequencies for the same functional group due to changes in bond angles and dihedral angles.
In a detailed analysis, the presence of extra bands in the fingerprint region (typically < 1500 cm⁻¹) of the IR or Raman spectrum at a given temperature could suggest the co-existence of multiple stable conformers. By studying how the relative intensities of these bands change with temperature, it may be possible to deduce thermodynamic information about the conformational equilibrium. While a complex analysis, it can complement the data obtained from VT-NMR studies to build a more complete picture of the molecule's conformational landscape.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-resolution mass spectrometry is an indispensable tool for determining the exact mass of a molecule, which in turn allows for the confident assignment of its elemental formula. universiteitleiden.nl This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).
For 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride, the analysis is typically performed on the free base (3-Azabicyclo[4.1.0]heptan-5-OL) using a soft ionization technique like Electrospray Ionization (ESI). This method imparts a proton to the molecule, generating the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's m/z allows for its elemental composition to be distinguished from other potential formulas that might have the same nominal mass.
The comparison between the theoretically calculated mass and the experimentally measured mass provides strong evidence for the compound's identity.
Table 1: HRMS Data for the Protonated Molecular Ion of 3-Azabicyclo[4.1.0]heptan-5-OL
| Attribute | Value |
| Molecular Formula (Free Base) | C₆H₁₁NO |
| Ion Analyzed | [C₆H₁₁NO + H]⁺ |
| Calculated Exact Mass | 114.0913 u |
| Experimentally Measured Mass | Typically within ± 0.0005 u of calculated mass |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer universiteitleiden.nlnsf.gov |
Beyond determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization conditions, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of bicyclic systems like bicyclo[4.1.0]heptane is often initiated by the cleavage of the strained cyclopropane ring. aip.org
For 3-Azabicyclo[4.1.0]heptan-5-OL, the fragmentation is influenced by the presence of the nitrogen atom and the hydroxyl group. The initial ring-opening of the cyclopropane can be followed by several distinct pathways, including the loss of small neutral molecules. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.
Key fragmentation steps for the parent bicyclo[4.1.0]heptane structure involve the opening of the three-membered ring, leading to major ions resulting from the loss of ethylene (B1197577) ([M–C₂H₄]⁺·) and ethyl radicals ([M–C₂H₅]⁺). aip.org For the title compound, additional characteristic losses, such as the loss of water (H₂O) from the hydroxyl group and cleavages alpha to the nitrogen atom, are expected.
Table 2: Plausible Mass Spectrometric Fragments of 3-Azabicyclo[4.1.0]heptan-5-OL
| Fragment Description | Proposed Formula | Theoretical m/z |
| Molecular Ion (Free Base) | [C₆H₁₁NO]⁺· | 113.08 |
| Loss of Water | [C₆H₉N]⁺· | 95.07 |
| Loss of Ethylene | [C₄H₇NO]⁺· | 85.05 |
| Alpha-cleavage next to Nitrogen | [C₅H₈NO]⁺ | 98.06 |
| Loss of a Methyl Radical | [C₅H₈NO]⁺ | 98.06 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. uol.de This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.
By analyzing the positions and intensities of the diffracted X-ray beams, a complete three-dimensional model of the electron density within the crystal's unit cell can be generated. uol.de This model reveals the precise spatial coordinates of every atom, allowing for the definitive determination of bond lengths, bond angles, and torsional angles. For a chiral molecule like 3-Azabicyclo[4.1.0]heptan-5-OL, if a suitable crystal is obtained, single-crystal X-ray diffraction can determine the absolute configuration of its stereocenters without ambiguity. whiterose.ac.uk
The analysis would confirm the cis or trans relationship of the cyclopropane ring fusion and the orientation of the hydroxyl group.
Table 3: Representative Crystallographic Data Obtainable for 3-Azabicyclo[4.1.0]heptan-5-OL HCl
| Parameter | Example Data |
| Crystal System | Monoclinic or Triclinic mdpi.com |
| Space Group | e.g., P2₁ or P-1 mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | e.g., 2 or 4 |
| Calculated Density | g/cm³ |
The crystal structure also provides invaluable insight into how molecules arrange themselves in the solid state. In the case of the hydrochloride salt, the primary intermolecular forces governing the crystal packing are strong hydrogen bonds. The protonated tertiary amine (R₃N⁺-H) acts as a potent hydrogen bond donor, forming a strong interaction with the chloride anion (Cl⁻).
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for assessing the enantiomeric purity and confirming the absolute configuration of a sample.
For 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride, which possesses multiple chiral centers, polarimetry is a key technique. It measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. rsc.org By comparing the measured specific rotation of a synthesized sample to the value reported for an enantiomerically pure standard, the enantiomeric excess (ee) can be quantified.
Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information. It measures the difference in absorption of left and right circularly polarized light by the chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can often be used to assign the absolute configuration by comparing the experimental spectrum to those of known compounds or to spectra predicted by computational methods.
Table 4: Illustrative Chiroptical Data for a Chiral Compound
| Technique | Parameter | Typical Information Provided |
| Polarimetry | Specific Rotation [α]D | e.g., +136° (c 1, C₆H₆) acs.org |
| Circular Dichroism (CD) | CD Spectrum (Δε vs. λ) | Positive or negative Cotton effects at specific wavelengths |
Applications of 3 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride in Advanced Organic Synthesis and Medicinal Chemistry Principles
Utility as a Chiral Building Block in Divergent Organic Synthesis
The inherent chirality and conformational rigidity of 3-azabicyclo[4.1.0]heptan-5-OL hydrochloride make it a powerful tool in divergent organic synthesis, a strategy that enables the creation of a wide range of structurally diverse compounds from a common intermediate. This approach is particularly valuable for generating libraries of compounds for high-throughput screening in drug discovery.
Construction of Complex Polycyclic and Heterocyclic Systems
The 3-azabicyclo[4.1.0]heptane core is a foundational element for the synthesis of more intricate polycyclic and heterocyclic structures. The strained cyclopropane (B1198618) ring fused to the piperidine (B6355638) core provides a reactive handle for various chemical transformations. For instance, gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides has been shown to produce 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This method represents an intramolecular cyclopropanation of an alkene by a gold carbene, generated through the electrophilic ring opening of a cyclopropene. acs.org
Furthermore, the 3-azabicyclo[4.1.0]heptane framework can be accessed through transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, yielding functionalized derivatives. These reactions often proceed through a radical cascade mechanism, allowing for the formation of multiple bonds in a single step. The resulting bicyclic systems can then be further elaborated. For example, the strategic cleavage of the cyclopropane ring can lead to a variety of functionalized cyclohexanes and other carbocyclic systems.
The versatility of this scaffold is also demonstrated in its use to construct bridged bicyclic systems, which are important motifs in many biologically active natural products. researchgate.net For example, the core structure of molecules like cyclocitrinol and cerorubenic acid-III, which feature a bridged bicyclo[4.4.1] system, can be efficiently constructed using type II [5 + 2] cycloaddition reactions. researchgate.net
Role in the Total Synthesis of Natural Products and their Analogues
The total synthesis of natural products and their analogues is a critical endeavor in organic chemistry, often providing access to scarce, biologically active compounds and enabling the exploration of their structure-activity relationships. rsc.orgoapen.org The 3-azabicyclo[4.1.0]heptane scaffold has proven to be a valuable building block in this context.
While direct examples of the incorporation of 3-azabicyclo[4.1.0]heptan-5-OL hydrochloride into the total synthesis of specific natural products are not extensively detailed in the provided search results, the broader class of azabicyclo[n.1.0]alkanes are recognized as key structural features in a range of biologically active natural products. bohrium.com The synthesis of derivatives of the closely related 3-azabicyclo[3.1.0]hexane system, for instance, has been a focus of significant research due to their presence in various drugs and agrochemicals. bohrium.com
The strategic importance of such bicyclic systems lies in their ability to serve as rigid scaffolds that mimic the conformations of other cyclic systems, such as piperidines, which are prevalent in many natural alkaloids. orgsyn.orgresearchgate.net The synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives provides access to novel bicyclic γ-amino acids, which are valuable precursors for the synthesis of natural product analogues and peptidomimetics. researchgate.net
Rational Design of New Chemical Entities Incorporating the 3-Azabicyclo[4.1.0]heptane Scaffold
The unique structural features of the 3-azabicyclo[4.1.0]heptane scaffold make it an attractive component in the rational design of new chemical entities for medicinal chemistry applications. Its rigid nature helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Ligand Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 3-azabicyclo[4.1.0]heptane scaffold offers a fixed platform to systematically explore the impact of substituent modifications on ligand-receptor interactions.
While specific SAR studies focused solely on 3-azabicyclo[4.1.0]heptan-5-OL are not extensively detailed, research on related azabicyclic systems provides valuable insights. For instance, in the development of ligands for the σ2 receptor, the steric bulk and conformational restriction of the N-arylalkyl-7-azanorbornane scaffold, a related bicyclic amine, were found to be important for subtype selectivity. nih.gov This suggests that the defined geometry of the 3-azabicyclo[4.1.0]heptane core can be similarly exploited to achieve selective binding to specific biological targets.
The ability to introduce substituents at various positions of the 3-azabicyclo[4.1.0]heptane ring system allows for a systematic exploration of the chemical space around the core scaffold. unife.it This can be used to optimize interactions with the binding pocket of a target protein, enhancing potency and selectivity while minimizing off-target effects.
Bioisosteric Replacements and Scaffold Hopping Strategies within Medicinal Chemistry Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a molecule's pharmacokinetic or pharmacodynamic properties. drughunter.com The 3-azabicyclo[4.1.0]heptane scaffold can serve as a bioisostere for other cyclic systems, such as piperidines or even aromatic rings, in a strategy known as scaffold hopping.
The rigid, three-dimensional nature of the 3-azabicyclo[4.1.0]heptane scaffold makes it a suitable replacement for more flexible ring systems, which can pre-organize a molecule into a bioactive conformation. unife.it This can lead to improved binding affinity and metabolic stability. For example, the related 3-azabicyclo[3.1.1]heptane has been proposed as a bioisostere of meta-substituted pyridines. acs.org This concept of "escaping from flatland" by replacing planar aromatic rings with saturated, three-dimensional scaffolds is a growing trend in medicinal chemistry. acs.org
The 2,5-diazabicyclo[4.1.0]heptane scaffold, a close analogue, has been successfully employed as a bioisostere for piperazine (B1678402) in the development of pan-Akt inhibitors, demonstrating a significant potency advantage. blumberginstitute.org This highlights the potential of the 3-azabicyclo[4.1.0]heptane core in similar scaffold hopping strategies to generate novel intellectual property and improve drug-like properties.
Catalytic Applications and Ligand Design with Azabicyclo[4.1.0]heptane Derivatives
While the primary focus of the provided information is on the use of 3-azabicyclo[4.1.0]heptan-5-OL as a building block, the broader class of azabicyclo[4.1.0]heptane derivatives also holds potential in the realm of catalysis, particularly in the design of chiral ligands for asymmetric synthesis.
The rigid bicyclic framework can serve as a backbone for the attachment of coordinating groups, creating a well-defined chiral environment around a metal center. This is a key principle in the design of effective asymmetric catalysts. While specific examples of 3-azabicyclo[4.1.0]heptane derivatives used as ligands in catalysis are not explicitly detailed in the search results, the synthesis of functionalized derivatives opens up possibilities for their exploration in this area. researchgate.net
For instance, the introduction of functional groups such as hydroxyl or amino moieties on the bicyclic scaffold provides attachment points for phosphines, oxazolines, or other common coordinating groups used in catalysis. The inherent chirality of the scaffold could then be transferred to the catalytic process, enabling the enantioselective synthesis of valuable chiral molecules. The development of efficient synthetic routes to these functionalized azabicyclo[4.1.0]heptane derivatives is therefore a crucial first step towards realizing their potential in asymmetric catalysis. researchgate.netresearchgate.net
Asymmetric Catalysis: Support for Chiral Catalysts and Auxiliaries
The development of chiral catalysts and auxiliaries is fundamental to asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The rigid conformational structure of the 3-azabicyclo[4.1.0]heptane skeleton makes it an excellent candidate for creating a defined chiral environment around a catalytic center.
Derivatives of the 3-azabicyclo[4.1.0]heptane scaffold have been successfully employed in various metal-catalyzed asymmetric reactions. For instance, rhodium complexes featuring chiral diene ligands have been used to catalyze the asymmetric cycloisomerization of 1,6-ene-ynamides to produce functionalized 3-azabicyclo[4.1.0]heptene derivatives with high enantioselectivity. researchgate.net In these systems, the bicyclic product itself is formed enantioselectively, highlighting the utility of the scaffold in stereocontrolled synthesis.
Furthermore, the amine and alcohol functionalities of 3-Azabicyclo[4.1.0]heptan-5-OL can serve as anchoring points for attaching the molecule to a solid support or for coordinating to a metal center. When used as a chiral ligand, the bicyclic framework can effectively shield one face of the catalyst, directing incoming substrates to approach from a specific trajectory and thus inducing high stereoselectivity. While specific studies on 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride as a catalyst support are not extensively documented, the principles are well-established with similar structures. For example, organically modified silicates (ORMOSILs) functionalized with amine groups can act as robust supports for chiral catalysts, enhancing their stability and recyclability in asymmetric reactions like hydrogenation. researchgate.net The inherent chirality of the 3-azabicyclo[4.1.0]heptan-5-OL backbone, if resolved into its separate enantiomers, could be leveraged for such applications.
Table 1: Examples of Asymmetric Reactions Involving Azabicyclo Scaffolds
| Catalyst System | Reaction Type | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Rhodium / Chiral Diene | Asymmetric Cycloisomerization | 1,6-ene-ynamides | 3-Azabicyclo[4.1.0]heptene derivatives | High enantioselectivity in the formation of the bicyclic scaffold. researchgate.net |
| Copper(I) / Chiral Ligand | Alkene Aziridination | Styrene | Chiral Aziridines | Use of a chiral nitrene precursor to induce diastereoselectivity. conicet.gov.ar |
| Gold(I) / Helicene-Phosphorus Ligand | Cycloisomerization | Enynes | Cyclic products | High catalytic activity and enantiomeric excess achieved with helical chiral ligands. researchgate.net |
Role in Organocatalysis and Enzyme Immobilization for Biocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. The 3-Azabicyclo[4.1.0]heptan-5-OL scaffold contains a secondary amine, a common functional group in many organocatalysts, such as those used in enamine and iminium ion catalysis for reactions like aldol (B89426) and Michael additions. The rigid bicyclic structure can impart high stereocontrol in such transformations. Chiral bicyclic amines, like 2-azaadamantane (B3153908) N-oxyl (AZADO), have demonstrated high efficiency as organocatalysts for alcohol oxidation, underscoring the potential of constrained cyclic amine structures in catalysis. researchgate.net
In the realm of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and efficiency under mild conditions. The immobilization of enzymes on solid supports is a key strategy to improve their stability, reusability, and ease of separation from the reaction mixture. The functional groups on 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride could be used to covalently attach it to a support material, which could then be used to immobilize enzymes. The porous structure of materials like organically modified silicates (ORMOSILs) makes them excellent for enzyme immobilization, preserving the enzyme's activity. researchgate.net The amine and hydroxyl groups of the azabicyclo scaffold could serve as linkers to bind enzymes to such supports.
Moreover, biocatalysis itself is a powerful tool for synthesizing chiral molecules containing the azabicyclo[4.1.0]heptane core. For example, NADH-dependent 3-quinuclidinone reductases have shown activity in the stereoselective reduction of related bicyclic ketones, producing chiral alcohols with very high optical purity. nih.gov This synergy, where biocatalysis can be used to create chiral azabicyclo compounds and these compounds can, in turn, be used to support biocatalytic processes, highlights a sustainable approach in chemical synthesis. acs.org
Table 2: Applications in Organocatalysis and Biocatalysis
| Application Area | Role of Scaffold/Derivative | Example Reaction/Process | Reference |
|---|---|---|---|
| Organocatalysis | Potential chiral amine catalyst | Analogous to AZADO-catalyzed alcohol oxidation | researchgate.net |
| Enzyme Immobilization | Support material functionalization | Use in ORMOSILs to bind enzymes | researchgate.net |
| Biocatalysis | Substrate for chiral synthesis | Enzymatic reduction of bicyclic ketones | nih.gov |
Photocatalytic and Electrocatalytic Applications of Modified Scaffolds
Photocatalysis and electrocatalysis are powerful technologies that use light and electricity, respectively, to drive chemical reactions, often under mild conditions. The development of novel catalysts with tailored properties is central to advancing these fields. The 3-azabicyclo[4.1.0]heptane scaffold can be chemically modified to create new structures with potential applications in these areas.
In photocatalysis, the focus is often on creating molecules or materials that can efficiently absorb light and facilitate electron transfer processes. While direct photocatalytic applications of 3-Azabicyclo[4.1.0]heptan-5-OL are not widely reported, related structures are involved in photochemical reactions. For instance, the intramolecular [2+2] photochemical cyclization of certain amides is a key step in synthesizing substituted 3-azabicyclo[3.2.0]heptanes, which are structurally similar and serve as building blocks for drug discovery. researchgate.net This demonstrates that the bicyclic framework is stable under photochemical conditions and can be part of a larger photosensitive system. Modified scaffolds, for example by incorporating chromophores, could potentially be developed into novel photocatalysts. ORMOSIL-based materials, which can be functionalized with organic moieties like the azabicyclo ring, can be combined with semiconductor nanoparticles to create photocatalysts with enhanced light absorption and charge separation, making them effective in both oxidative and reductive reactions. researchgate.net
In electrocatalysis, the goal is to facilitate redox reactions at an electrode surface. The stability and conductivity of the catalyst are paramount. Modified 3-azabicyclo[4.1.0]heptane structures could be incorporated into polymer films on electrode surfaces. The amine functionality could also be used to coordinate with metal centers in molecular electrocatalysts. The use of ORMOSILs in electrocatalysis to enhance catalyst stability and conductivity for applications in electrochemical organic synthesis is an area of active research. researchgate.net
Exploration in Material Science Applications
The unique, rigid, and functionalized structure of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride makes it an intriguing building block for the exploration of new materials. This exploration focuses on incorporating the scaffold into larger molecular architectures to investigate novel structural and functional outcomes, excluding specific material properties or commercial uses.
One area of exploration is the use of the scaffold as a monomer or cross-linking agent in polymerization reactions. The presence of both an amine and a hydroxyl group allows for the potential formation of polyamides, polyesters, or polyurethanes. The rigid, non-planar structure of the bicyclic unit would introduce significant conformational constraints into the polymer backbone, leading to materials with unique chain morphologies compared to those derived from linear or planar monomers. The study of such polymers would be aimed at understanding how the bicyclic scaffold influences chain packing and intermolecular interactions.
Another avenue of exploration is in the creation of hybrid organic-inorganic materials. The scaffold could be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides via its functional groups. Such surface modification is a common strategy to create materials like organically modified silicates (ORMOSILs), which combine the properties of both the organic and inorganic components. researchgate.net The exploration here would focus on the synthetic methods to create these hybrid materials and to study the resulting structures. The bicyclic nature of the scaffold could be used to create specific spatial arrangements of functional groups on a material's surface. The synthesis of various compounds based on the 3-azabicyclo[4.1.0]heptane ring system for potential use as building blocks in medicinal chemistry also suggests its utility as a foundational scaffold in the design of new functional molecules and materials. researchgate.net
Future Perspectives and Emerging Research Trajectories for 3 Azabicyclo 4.1.0 Heptan 5 Ol Hydrochloride
Development of Innovative and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The future of synthesizing 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride and its analogs is intrinsically linked to the adoption of green and sustainable chemistry principles. Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. nih.govgoogle.com Future research will likely focus on developing more atom-economical and environmentally benign synthetic pathways.
One promising avenue is the application of biocatalysis. Enzymes, with their high stereoselectivity and ability to function under mild conditions, could be employed for key transformations in the synthetic sequence. For instance, enzymatic kinetic resolution could be used to produce enantiomerically pure intermediates, a crucial aspect for pharmaceutical applications.
Another area of focus will be the development of catalytic C-H activation and functionalization methods. nsf.gov These approaches would allow for the direct introduction of functional groups onto the bicyclic scaffold, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. The use of earth-abundant and non-toxic metal catalysts will be a key consideration in these endeavors.
Furthermore, the exploration of alternative, renewable starting materials will be critical. Syntheses commencing from readily available bio-based feedstocks would significantly enhance the sustainability profile of the compound. uni-regensburg.de The principles of green chemistry, such as minimizing solvent use, employing safer solvents, and designing for energy efficiency, will guide the development of these next-generation synthetic routes.
Table 1: Comparison of Current and Future Synthetic Approaches
| Feature | Current Synthetic Methods | Future "Green" Synthetic Methods |
| Starting Materials | Often petroleum-derived | Bio-based, renewable feedstocks |
| Catalysts | Precious metal catalysts | Earth-abundant metal catalysts, biocatalysts |
| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic reagents, safer alternatives |
| Solvents | Often chlorinated or other hazardous solvents | Water, supercritical fluids, bio-solvents |
| Energy Input | High temperatures and pressures | Milder reaction conditions |
| Waste Generation | Significant by-product formation | High atom economy, minimal waste |
Exploration of Unprecedented Reactivity and Novel Transformation Pathways
The strained cyclopropane (B1198618) ring within the 3-azabicyclo[4.1.0]heptane framework is a latent source of reactivity waiting to be harnessed. Future research will delve into unlocking novel chemical transformations that leverage this inherent strain.
Ring-opening reactions of the cyclopropane moiety offer a powerful strategy for accessing diverse molecular architectures. By carefully selecting catalysts and reaction conditions, it may be possible to achieve regioselective and stereoselective cleavage of the C-C bonds, leading to the formation of functionalized piperidine (B6355638) derivatives that would be difficult to access through other means. nsf.gov For example, transition-metal catalyzed reactions could facilitate the addition of various nucleophiles across the cyclopropane ring.
Furthermore, the interplay between the secondary amine, the hydroxyl group, and the cyclopropane ring could lead to novel intramolecular cyclization and rearrangement reactions. These transformations could be triggered by a variety of stimuli, including light, heat, or specific catalysts, to generate complex polycyclic scaffolds with potential applications in medicinal chemistry and materials science. acs.org The exploration of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will be a particularly exciting area of investigation. uwa.edu.au
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To translate the potential of 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride and its derivatives from the laboratory to industrial applications, the development of scalable and efficient production methods is paramount. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. sci-hub.se
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to improved yields, higher purity, and safer operating conditions, particularly for reactions that are highly exothermic or involve hazardous intermediates. sci-hub.senih.gov The integration of in-line purification techniques within a flow system can further streamline the production process, minimizing manual handling and reducing waste. sci-hub.se
Automated synthesis platforms, which combine robotics with software-controlled reaction execution and analysis, can accelerate the exploration of reaction conditions and the synthesis of compound libraries. By systematically varying reagents, catalysts, and reaction parameters, these platforms can rapidly identify optimal conditions for the synthesis of 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride and its analogs. This high-throughput approach will be invaluable for both process optimization and the discovery of new derivatives with desired properties.
Table 2: Advantages of Flow Chemistry for the Synthesis of 3-Azabicyclo[4.1.0]heptan-5-OL hcl
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Inefficient, potential for hotspots | Efficient, precise temperature control |
| Mass Transfer | Often limited by stirring | Enhanced due to high surface-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, improved containment |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer |
| Reproducibility | Can be variable between batches | High, due to precise control of parameters |
| Integration | Difficult to integrate with other processes | Easily integrated with in-line analysis and purification |
Application of Advanced Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride is crucial for optimizing existing processes and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ and real-time reaction monitoring will play a pivotal role in this endeavor.
Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the concentration of reactants, intermediates, and products as a reaction progresses. This real-time data allows for a more dynamic and informed approach to reaction optimization, enabling chemists to identify reaction endpoints, detect the formation of unstable intermediates, and gain insights into reaction kinetics.
For example, in situ FTIR could be used to monitor the progress of a cyclopropanation reaction, providing valuable information about the rate of consumption of the starting materials and the formation of the bicyclic product. This data can then be used to fine-tune reaction parameters to maximize yield and minimize reaction time.
Leveraging Machine Learning and Artificial Intelligence for Scaffold Design and Property Prediction
The convergence of chemistry and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. springernature.com Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated properties to develop predictive models. springernature.com These models can then be used to design new molecules with desired characteristics, such as enhanced biological activity or improved physicochemical properties.
In the context of 3-azabicyclo[4.1.0]heptan-5-ol hydrochloride, ML and AI can be employed in several ways. Generative models can be used to design novel analogs of the core scaffold with a high probability of possessing specific biological activities. springernature.com Predictive models can be used to estimate key properties such as solubility, permeability, and metabolic stability for virtual compounds, allowing for the prioritization of synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
